![molecular formula C17H18Cl2N2O3S B12456756 2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a butanamido group, and a dichlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Dichlorophenoxybutanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 2,4-dichlorophenoxybutanoic acid.
Amidation Reaction: The dichlorophenoxybutanoic acid is then reacted with an amine, such as 4,5-dimethylthiophene-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Isolation and Purification: The compound is isolated and purified using industrial-scale purification methods, ensuring high purity and yield.
化学反应分析
Types of Reactions
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized thiophene derivatives
Reduction: Amino derivatives of the compound
Substitution: Substituted phenoxy derivatives
科学研究应用
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.
4-(2,4-Dichlorophenoxy)butyric Acid: A related compound with a butyric acid moiety.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with a trichlorophenoxy group.
Uniqueness
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H18Cl2N2O3S |
|---|---|
分子量 |
401.3 g/mol |
IUPAC 名称 |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-9-10(2)25-17(15(9)16(20)23)21-14(22)4-3-7-24-13-6-5-11(18)8-12(13)19/h5-6,8H,3-4,7H2,1-2H3,(H2,20,23)(H,21,22) |
InChI 键 |
YWLBZODDKVJPQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


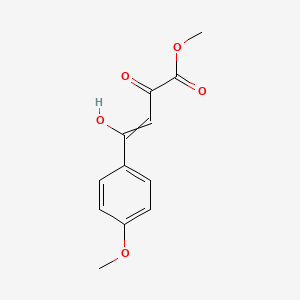
![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)
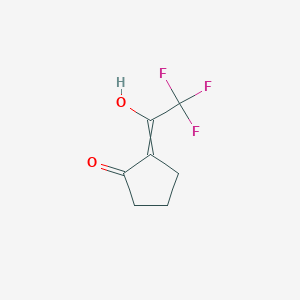
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
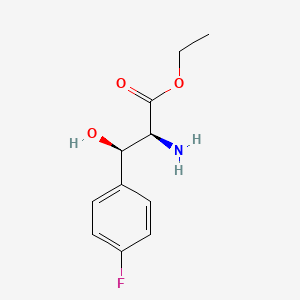
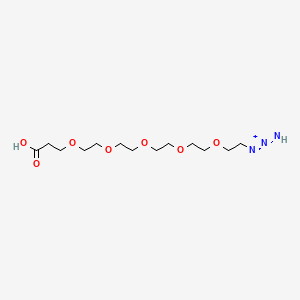
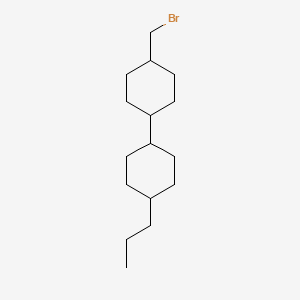
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
